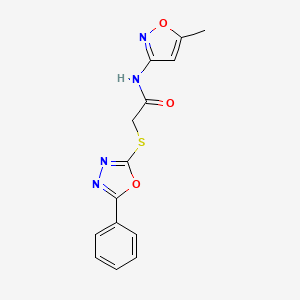![molecular formula C13H9ClN2OS B2721666 N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide CAS No. 1333806-10-2](/img/structure/B2721666.png)
N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Mechanism Of Action
The exact mechanism of action of N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide is not fully understood, but it is thought to work by inhibiting the activity of a protein called BRD4. This protein is involved in the regulation of gene expression, and is often overexpressed in cancer cells. By inhibiting the activity of BRD4, N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide may be able to slow or stop the growth of cancer cells.
Biochemical And Physiological Effects
N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth, it has also been shown to induce apoptosis (cell death) in cancer cells. It has also been shown to inhibit the expression of genes involved in inflammation and angiogenesis, which are both important processes in cancer development.
Advantages And Limitations For Lab Experiments
One of the advantages of N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide is that it has been shown to be effective in a number of different cancer cell lines. This makes it a promising candidate for further research and development. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are several future directions for research on N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide. One area of interest is the development of new formulations of this compound that may be more effective in treating cancer. Another area of research is the identification of biomarkers that may predict response to N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide therapy. Finally, there is interest in studying the potential use of N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide in combination with other cancer therapies, such as immunotherapy or targeted therapy.
Synthesis Methods
The synthesis of N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide involves several steps, including the reaction of 3-chlorobenzyl chloride with sodium cyanide to form the cyano derivative. This is then reacted with thiophene-3-carboxylic acid to form the final product. The synthesis of this compound has been reported in several scientific journals, and it has been shown to be a relatively straightforward process.
Scientific Research Applications
N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been tested in a number of different cancer cell lines. In addition, it has been shown to be effective in combination with other cancer therapies, such as radiation and chemotherapy.
properties
IUPAC Name |
N-[(3-chlorophenyl)-cyanomethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c14-11-3-1-2-9(6-11)12(7-15)16-13(17)10-4-5-18-8-10/h1-6,8,12H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTMZHULJCXFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C#N)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

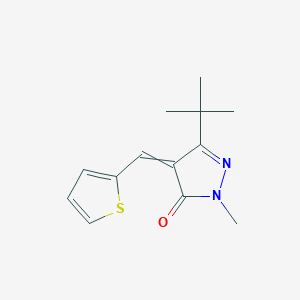
![4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2721586.png)
![6-[[4-(2,5-dimethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2721587.png)
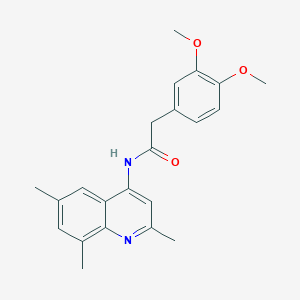
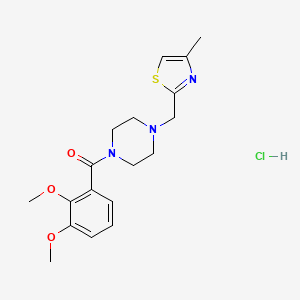
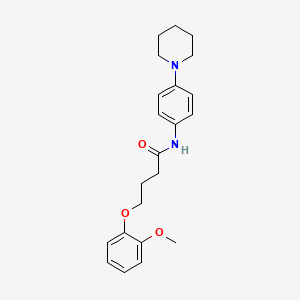
![N-(2,4-dimethoxyphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2721596.png)
![2-[(2,5-dichlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2721597.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2721598.png)
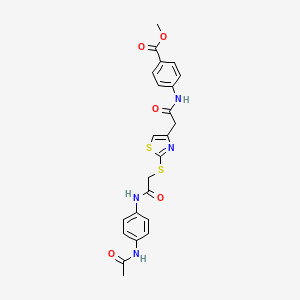
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2721602.png)
![6-chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2721603.png)
![3-[Benzyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B2721604.png)
